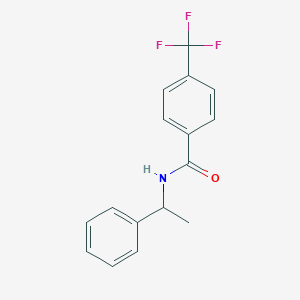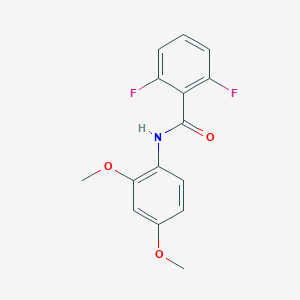![molecular formula C16H19NOS B263594 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide, also known as ITE, is a synthetic compound that belongs to the class of aryl hydrocarbon receptor (AhR) agonists. AhR is a transcription factor that regulates the expression of genes involved in various biological processes, including immune response, cell differentiation, and metabolism. ITE has been shown to activate AhR and modulate its downstream signaling pathways, leading to a range of biological effects.
作用机制
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide activates AhR by binding to its ligand-binding domain, leading to the translocation of the receptor to the nucleus and the activation of its downstream signaling pathways. AhR activation can lead to the expression of genes involved in various biological processes, including xenobiotic metabolism, immune response, and cell differentiation. The exact mechanism of action of this compound on AhR signaling is still under investigation, but it is believed to involve the modulation of the conformational changes of the receptor and the recruitment of co-activators and co-repressors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of xenobiotic metabolism, immune response, and inflammation. This compound has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and the detoxification of carcinogens. This compound has also been shown to modulate the differentiation and function of immune cells, such as T cells and dendritic cells, leading to the regulation of immune responses. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for AhR activation, its stability in biological fluids, and its ease of synthesis. However, this compound also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the exact mechanism of action of this compound on AhR signaling is still under investigation, which can limit its potential therapeutic applications.
未来方向
There are several future directions for the research on 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide, including the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets and downstream signaling pathways, and the development of novel derivatives with improved pharmacokinetic properties. In addition, the investigation of the crosstalk between AhR signaling and other signaling pathways, such as the NF-κB pathway, can provide insights into the complex regulation of biological processes by AhR. Overall, the research on this compound and AhR signaling has the potential to lead to the development of novel therapies for various diseases.
合成方法
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide can be synthesized through a multistep process starting from 2-thiophenecarboxaldehyde and isopropylamine. The first step involves the condensation of 2-thiophenecarboxaldehyde with isopropylamine to form 2-(2-thienyl)ethylamine. The amine is then reacted with benzoyl chloride to yield this compound. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.
科学研究应用
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. Studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent. This compound has also been shown to modulate immune responses by regulating the differentiation and function of immune cells, such as T cells and dendritic cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
分子式 |
C16H19NOS |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
4-propan-2-yl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H19NOS/c1-12(2)13-5-7-14(8-6-13)16(18)17-10-9-15-4-3-11-19-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) |
InChI 键 |
YVKLFYZZEJXFCY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)




